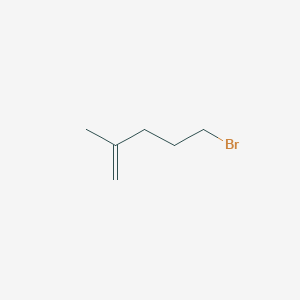

5-Bromo-2-methyl-1-pentene

Vue d'ensemble

Description

5-Bromo-2-methyl-1-pentene is a chemical compound with the CAS Number: 41182-50-7 . It is a colorless to yellow liquid and is used as a synthetic reagent . It has a molecular weight of 163.06 .

Synthesis Analysis

5-Bromo-2-methyl-2-pentene is used in the synthesis of various compounds. It has been used in the formation of sesqueterpenoid . It is also employed in the preparation of geranlol-3-14C . Further, it is used in the preparation of penifulvin A, which is a sesquiterpenoid with a novel dioxa-fenestrane structure .Molecular Structure Analysis

The molecular structure of this compound contains both double bonds and bromine atoms . The InChI code for this compound is 1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3 . The SMILES string representation is C\C©=C\CCBr .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 150.4±9.0 °C at 760 mmHg . The compound has a vapour pressure of 4.9±0.3 mmHg at 25°C . The enthalpy of vaporization is 37.1±3.0 kJ/mol . The flash point is 41.2±10.2 °C . The index of refraction is 1.460 .Applications De Recherche Scientifique

Electrochemical Reduction Studies

Studies on the electrochemical reduction of various halopentanes, including compounds similar to 5-Bromo-2-methyl-1-pentene, have been conducted. These studies, conducted at carbon electrodes in dimethylformamide, have explored the production of cyclopentane and other compounds through electrolysis. Significant yields of pentene and its derivatives were observed (Pritts & Peters, 1994).

Synthesis and Anti-Viral Activity

Research involving the synthesis of alkenyl substituted cytosines using compounds similar to this compound has been explored. These synthesized compounds were evaluated for their anti-human cytomegalovirus (HCMV) activity in cell cultures (Lewis, Revankar & Rando, 1995).

Catalysis and Isomerization Reactions

The transformations of pentane and pentenes over platinum black catalysts have been studied, with a focus on the enhanced reactivity of terminal olefinic double bonds. These studies have implications for understanding the catalytic processes involved in the formation of benzene and other cyclic compounds (Paâl, Dobrovolszky & Tétényi, 1976).

Polymerization and Material Science

The structure of poly(4-methyl-1-pentene) prepared by cationic polymerization has been analyzed using nuclear magnetic resonance spectroscopy. This research offers insights into the molecular structures of polymers and their formation processes (Mizuno & Kawachi, 1992).

Dielectric Material Research

Poly-4-methyl-1-pentene has been studied as a dielectric material in capacitors, highlighting its potential in energy storage applications. This research encompasses a comprehensive analysis of the novel studies and patents in this field, underscoring the material's suitability for high-performance capacitors (Ghule, Laad & Tiwari, 2021).

Safety and Hazards

5-Bromo-2-methyl-1-pentene is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

5-Bromo-2-methyl-1-pentene is primarily used as a synthetic reagent . Its primary targets are organic molecules that it can react with to form new compounds. It is particularly useful in the formation of sesquiterpenoids , a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .

Mode of Action

The compound interacts with its targets through chemical reactions. One such reaction is free radical bromination . In this reaction, the bromine atom in the this compound molecule can be substituted with a hydrogen atom from another molecule, forming a new compound . This reaction is facilitated by the presence of a catalyst .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in. For instance, in the formation of sesquiterpenoids , it may be involved in the mevalonate pathway, which is the metabolic pathway that produces terpenes and steroids.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, it is employed in the preparation of geranlol-3-14C and penifulvin A , a sesquiterpenoid with a novel dioxa-fenestrane structure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of a catalyst can speed up its reactions . Additionally, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals.

Analyse Biochimique

Biochemical Properties

5-Bromo-2-methyl-1-pentene plays a significant role in biochemical reactions, particularly in the formation of sesquiterpenoids. It acts as a synthetic reagent and is involved in the preparation of compounds such as geraniol-3-14C and penifulvin A The compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can modulate the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function . Additionally, the compound’s impact on gene expression can result in altered cellular responses and physiological outcomes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For example, it has been shown to participate in free radical bromination and nucleophilic substitution reactions, which are essential for the synthesis of complex organic molecules . These interactions can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function and metabolism.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and interactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, this compound may exhibit toxic or adverse effects, including alterations in enzyme activity, gene expression, and cellular metabolism. These findings highlight the importance of dosage considerations in the application of this compound in research and industry.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound’s role in these pathways can influence metabolic flux and the levels of specific metabolites . For example, this compound has been shown to participate in the synthesis of sesquiterpenoids, which are important bioactive compounds with potential therapeutic applications. Understanding the metabolic pathways involving this compound is crucial for optimizing its use in biochemical research and industrial applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and activity, affecting its overall biochemical properties and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in research and industry.

Propriétés

IUPAC Name |

5-bromo-2-methylpent-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-6(2)4-3-5-7/h1,3-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDPGMGRNPDFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)

![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)

![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)